molecular formula C21H29N3O B1215504 3-Isopropoxy-N-methyl-N-(1-(phenylmethyl)-4-piperidinyl)-2-pyridinylamine CAS No. 170856-57-2

3-Isopropoxy-N-methyl-N-(1-(phenylmethyl)-4-piperidinyl)-2-pyridinylamine

Cat. No.: B1215504
CAS No.: 170856-57-2
M. Wt: 339.5 g/mol
InChI Key: WFLHEXUTTRRXFJ-UHFFFAOYSA-N
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Description

3-Isopropoxy-N-methyl-N-(1-(phenylmethyl)-4-piperidinyl)-2-pyridinylamine is a complex organic compound with a unique structure that combines a pyridine ring, a piperidine ring, and an isopropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropoxy-N-methyl-N-(1-(phenylmethyl)-4-piperidinyl)-2-pyridinylamine typically involves multiple steps, starting with the preparation of the pyridine and piperidine precursors. The key steps include:

    Formation of the Pyridine Precursor: This involves the reaction of suitable starting materials under controlled conditions to form the pyridine ring.

    Formation of the Piperidine Precursor: The piperidine ring is synthesized through a series of reactions, often involving the reduction of a pyridine derivative.

    Coupling Reaction: The pyridine and piperidine precursors are then coupled together using reagents such as coupling agents and catalysts to form the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process typically includes:

    Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield and purity.

    Purification: The crude product is purified using techniques such as crystallization, distillation, or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Isopropoxy-N-methyl-N-(1-(phenylmethyl)-4-piperidinyl)-2-pyridinylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs.

Scientific Research Applications

3-Isopropoxy-N-methyl-N-(1-(phenylmethyl)-4-piperidinyl)-2-pyridinylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Isopropoxy-N-methyl-N-(1-(phenylmethyl)-4-piperidinyl)-2-pyridinylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Isopropoxy-N-methyl-N-phenylbenzamide
  • N-methyl-N-(1-phenylmethyl-4-piperidinyl)-2-pyridinylamine

Uniqueness

3-Isopropoxy-N-methyl-N-(1-(phenylmethyl)-4-piperidinyl)-2-pyridinylamine is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

170856-57-2

Molecular Formula

C21H29N3O

Molecular Weight

339.5 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-N-methyl-3-propan-2-yloxypyridin-2-amine

InChI

InChI=1S/C21H29N3O/c1-17(2)25-20-10-7-13-22-21(20)23(3)19-11-14-24(15-12-19)16-18-8-5-4-6-9-18/h4-10,13,17,19H,11-12,14-16H2,1-3H3

InChI Key

WFLHEXUTTRRXFJ-UHFFFAOYSA-N

SMILES

CC(C)OC1=C(N=CC=C1)N(C)C2CCN(CC2)CC3=CC=CC=C3

Canonical SMILES

CC(C)OC1=C(N=CC=C1)N(C)C2CCN(CC2)CC3=CC=CC=C3

170856-57-2

Synonyms

3-isopropoxy-N-methyl-N-(1-(phenylmethyl)-4-piperidinyl)-2-pyridinylamine
PNU 101958
U 101958
U-101958

Origin of Product

United States

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